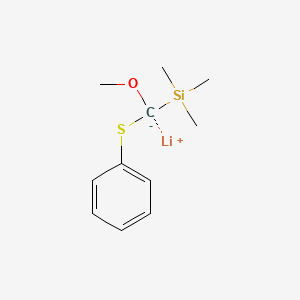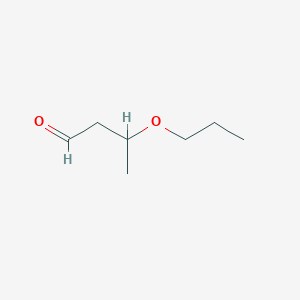
3-Propoxybutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propoxybutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propoxy group attached to the third carbon of a butanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Propoxybutanal can be synthesized through several methods. One common approach involves the reaction of butanal with propanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of propanol reacts with the aldehyde group of butanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propoxybutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: 3-Propoxybutanoic acid
Reduction: 3-Propoxybutanol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Propoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Propoxybutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanal: Lacks the propoxy group, making it less versatile in certain reactions.
3-Methoxybutanal: Contains a methoxy group instead of a propoxy group, leading to different reactivity and properties.
3-Ethoxybutanal: Contains an ethoxy group, which also alters its chemical behavior compared to 3-Propoxybutanal.
Uniqueness
This compound is unique due to the presence of the propoxy group, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
88357-49-7 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
3-propoxybutanal |
InChI |
InChI=1S/C7H14O2/c1-3-6-9-7(2)4-5-8/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
CSRAJLZARGOTDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
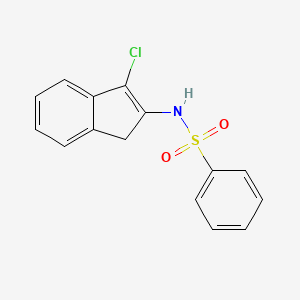
phosphanium bromide](/img/structure/B14397654.png)
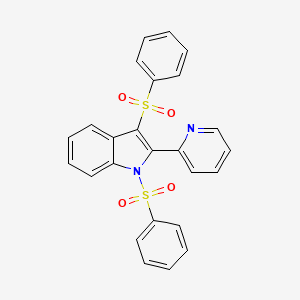
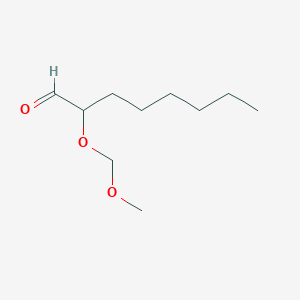
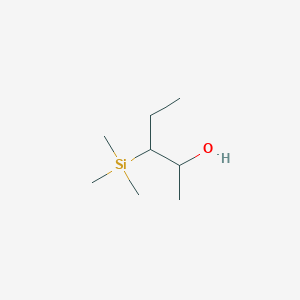
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
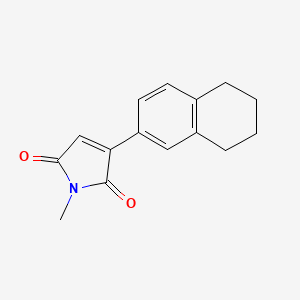
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
